Cas no 99-31-0 (5-Aminoisophthalic acid)

5-Aminoisophthalic acid is a benzene derivative featuring both amino and carboxylic acid functional groups at the 1, 3, and 5 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of coordination polymers, metal-organic frameworks (MOFs), and specialty dyes. Its symmetrical structure and bifunctional reactivity enable precise molecular design, making it valuable for constructing rigid, high-surface-area materials. The amino group offers additional coordination sites for metal ions, while the carboxylate groups facilitate robust network formation. Its purity and stability under standard conditions ensure reliable performance in research and industrial applications, particularly in advanced material science and pharmaceutical chemistry.
5-Aminoisophthalic acid structure
5-Aminoisophthalic acid structure
商品名:5-Aminoisophthalic acid
CAS番号:99-31-0
MF:C8H7NO4
メガワット:181.14548
MDL:MFCD00002522
CID:35013
PubChem ID:24851211

5-Aminoisophthalic acid 化学的及び物理的性質

名前と識別子

    • 5-Aminoisophthalic acid
    • 5-AIPA
    • 5-Aminobenzene-1,3-dicarboxylic acid
    • 5-Aminoisophthalic Acid Hydrate
    • 5-amino-phthalic acid
    • 5-Amino-m-phthalic acid
    • snake oil
    • 5-aminobenzene-1,3-dicarboxylate
    • HMS1775F17
    • HY-W016454
    • SCHEMBL223304
    • DTXSID7059193
    • BP-13444
    • NSC60141
    • CS-W017170
    • A1290
    • FT-0620018
    • 1,3-Benzenedicarboxylic acid, 5-amino-
    • 5 -aminoisophthalic acid
    • EN300-16696
    • 3,5-dicarboxy-aniline
    • AC-12230
    • 5-Aminoisophthalic acid, 94%
    • 5-aminoisophtalic acid
    • 5R25Y7Y34D
    • EINECS 202-748-5
    • NSC-60141
    • UNII-5R25Y7Y34D
    • AMY21963
    • 99-31-0
    • 5-Amino-1,3-isophthalic acid
    • NS00022923
    • SY005360
    • W-100042
    • Oprea1_005424
    • AKOS000119465
    • NSC 60141
    • D70676
    • 5-AMINO-1,3-BENZENEDICARBOXYLIC ACID
    • 5-amino-isophthalic acid
    • AC-8408
    • Z56755834
    • 5-Aminoisophthalicacid
    • Isophthalic acid, 5-amino-
    • MFCD00002522
    • STR06298
    • 5-Aminoisophthalic acid,98%
    • doi:10.14272/KBZFDRWPMZESDI-UHFFFAOYSA-N.1
    • BBL013234
    • STK429341
    • MDL: MFCD00002522
    • インチ: 1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
    • InChIKey: KBZFDRWPMZESDI-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C=C1C(=O)O)N)C(=O)O
    • BRN: 2805628

計算された属性

  • せいみつぶんしりょう: 181.03800
  • どういたいしつりょう: 181.03750770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 101Ų

じっけんとくせい

  • 色と性状: ライトブラウンの粉末。
  • 密度みつど: 1.4283 (rough estimate)
  • ゆうかいてん: >300 °C (lit.)
  • ふってん: 314.24°C (rough estimate)
  • フラッシュポイント: 265.2℃
  • 屈折率: 1.5468 (estimate)
  • すいようせい: 不溶性
  • PSA: 100.62000
  • LogP: 1.24640
  • ようかいせい: 未確定

5-Aminoisophthalic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • 福カードFコード:9
  • 危険物標識: Xi
  • TSCA:Yes
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R36/37/38

5-Aminoisophthalic acid 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

5-Aminoisophthalic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15074-50g
5-Aminoisophthalic acid, 95%
99-31-0 95%
50g
¥415.00 2023-03-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15074-250g
5-Aminoisophthalic acid, 95%
99-31-0 95%
250g
¥1659.00 2023-03-15
BAI LING WEI Technology Co., Ltd.
219978-100G
5-Aminoisophthalic acid, 98%
99-31-0 98%
100G
¥ 374 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A800590-100g
5-Aminoisophthalic acid
99-31-0 98%
100g
¥120.00 2022-09-03
eNovation Chemicals LLC
D781045-500g
5-Aminoisophthalic Acid
99-31-0 97% (on dry substance)
500g
$110 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81820-25g
5-Aminoisophthalic acid
99-31-0 98%
25g
¥15.0 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A800590-500g
5-Aminoisophthalic acid
99-31-0 98%
500g
¥455.00 2022-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A800590-2.5kg
5-Aminoisophthalic acid
99-31-0 98%
2.5kg
¥1,710.00 2022-09-03
Ambeed
A128851-500g
5-Aminoisophthalic acid
99-31-0 98%
500g
$60.0 2025-02-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003121-100g
5-Aminoisophthalic acid
99-31-0 98%
100g
¥41 2024-07-19

5-Aminoisophthalic acid 関連文献

5-Aminoisophthalic acidに関する追加情報

Introduction to 5-Aminoisophthalic Acid (CAS No. 99-31-0)

5-Aminoisophthalic acid, with the chemical formula C₈H₆N₂O₄, is a significant compound in the field of pharmaceuticals and materials science. Its CAS number, 99-31-0, uniquely identifies it in chemical databases and literature, underscoring its importance in various applications. This compound is a derivative of isophthalic acid, featuring an amino group at the 5-position of the benzene ring, which imparts unique reactivity and functional properties.

The synthesis of 5-Aminoisophthalic acid typically involves the hydrolysis and amination of isophthalonitrile or through oxidative processes from isopthalic acid precursors. The presence of both carboxylic acid groups and an amino group makes it a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and polyamides.

In recent years, 5-Aminoisophthalic acid has garnered attention for its role in pharmaceutical research. Its structural framework resembles that of certain bioactive molecules, making it a valuable scaffold for drug design. For instance, studies have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways. The amino group allows for further functionalization, enabling the creation of molecules with targeted biological activity.

One notable application of 5-Aminoisophthalic acid is in the production of advanced materials. Its ability to form stable complexes with metals has led to its use in metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit fascinating properties such as high surface area and selective adsorption capabilities, making them promising candidates for applications in catalysis, gas storage, and separation technologies.

Recent research has also highlighted the compound's utility in sustainable chemistry. The development of eco-friendly synthetic routes for 5-Aminoisophthalic acid has been a focus, with efforts to minimize waste and reduce energy consumption. Such advancements align with global trends toward greener chemical processes, ensuring that the production of this valuable compound remains environmentally responsible.

The pharmaceutical industry continues to explore new derivatives of 5-Aminoisophthalic acid for therapeutic applications. Researchers are investigating its potential in treating neurological disorders, where its structural similarity to certain neurotransmitter analogs offers promising avenues for drug development. Additionally, its role in designing antimicrobial agents has been examined, given its ability to disrupt bacterial cell wall synthesis.

Another emerging field where 5-Aminoisophthalic acid shows promise is in nanotechnology. Its ability to self-assemble into ordered structures has been exploited to create nanoscale architectures with applications in electronics and photonics. These applications leverage the compound's unique molecular geometry and intermolecular interactions to engineer materials with tailored properties.

The compound's versatility extends to its use as a crosslinking agent in polymer chemistry. By reacting with diamines or other polyfunctional compounds, 5-Aminoisophthalic acid can form high-performance polymers with enhanced mechanical strength and thermal stability. Such polymers are increasingly used in aerospace, automotive, and construction industries where durability is paramount.

In conclusion, 5-Aminoisophthalic acid (CAS No. 99-31-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and nanotechnology. Its unique structural features and reactivity make it a valuable building block for developing innovative solutions in these fields. As research continues to uncover new uses for this compound, its significance is expected to grow further, driving advancements that benefit multiple industries.

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